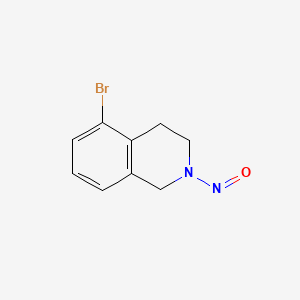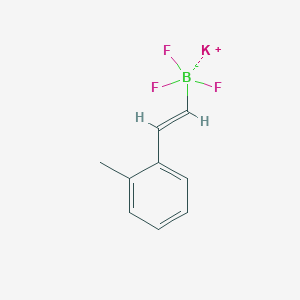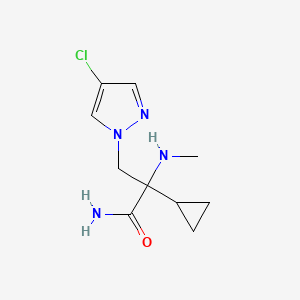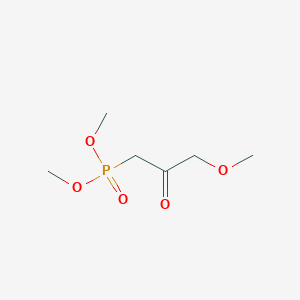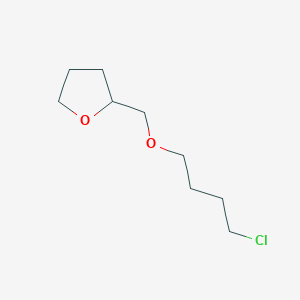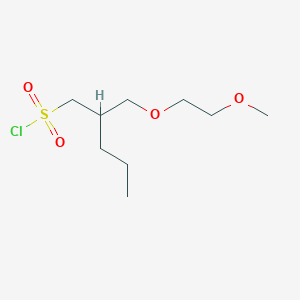
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl2→2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Analyse Des Réactions Chimiques
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and solubility.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.
2-((2-Methoxyethoxy)ethane-1-sulfonyl chloride: Similar in structure but with an ethane backbone instead of a pentane backbone.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce sulfonyl groups into various molecules, making it a valuable intermediate in organic synthesis and bioconjugation.
Propriétés
Formule moléculaire |
C9H19ClO4S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
2-(2-methoxyethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-3-4-9(8-15(10,11)12)7-14-6-5-13-2/h9H,3-8H2,1-2H3 |
Clé InChI |
CFRGTIGJYPNMOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COCCOC)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


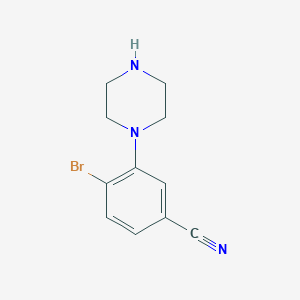
![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
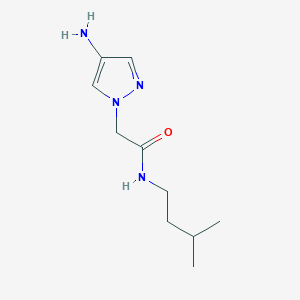
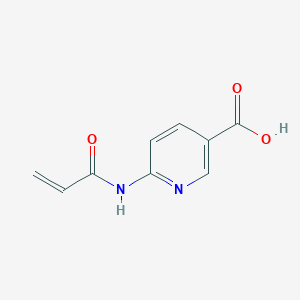
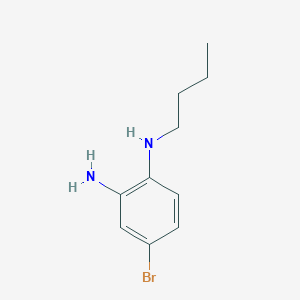
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
